

discovery and synthesis of (R)-Dinotefuran

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide to the Discovery and Synthesis of (R)-Dinotefuran

Introduction

Dinotefuran is a third-generation neonicotinoid insecticide developed and commercialized by Mitsui Chemicals, Inc., first registered in Japan in 2002.[1] It is distinguished from other neonicotinoids by its unique furanicotinyl structure, featuring a tetrahydrofuran ring in place of the more common chloropyridinyl or chlorothiazolyl moieties.[2][3][4] This structural difference confers a distinct mode of action, making it effective against a broad spectrum of sucking insects, including those that have developed resistance to other insecticide classes.[1][4] Dinotefuran, chemically known as (RS)-1-methyl-2-nitro-3-(tetrahydro-3-furylmethyl)guanidine, is a chiral molecule and is commercially produced as a racemic mixture of its (R) and (S) enantiomers.[3][5][6] Research has indicated that the enantiomers exhibit different toxicities to target and non-target organisms, with the (R)-enantiomer often showing lower toxicity to beneficial insects like honeybees while retaining comparable efficacy against common pests.[7] This guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Dinotefuran, with a focus on the (R)-enantiomer.

Discovery and Molecular Design

The development of Dinotefuran by Mitsui Chemicals was the result of a deliberate molecular design strategy that diverged from the established neonicotinoid scaffolds.[8][9] The research initiative was guided by the following key steps:

• Lead Compound Selection: Instead of using nicotine as the lead structure, researchers selected the endogenous neurotransmitter acetylcholine as the foundational model.[8][10]



This approach aimed to explore novel chemical spaces for insecticidal activity.

- Identification of Acyclic Ether Moieties: Initial research into compounds with 3-methoxypropyl groups revealed promising insecticidal properties.[8]
- Cyclization to a Tetrahydrofuran (THF) Ring: The acyclic ether moiety was subsequently
 cyclized to form the more stable tetrahydro-3-furylmethyl group.[8][9] This critical step led to
 the discovery of Dinotefuran, which possesses this unique, non-aromatic cyclic ether
 substituent.

This innovative approach successfully removed the halogenated aromatic heterocyclic ring previously considered essential for neonicotinoid activity, establishing the furanicotinyl subclass of neonicotinoids.[3][8]

Physicochemical and Spectroscopic Properties

The properties of racemic Dinotefuran have been well-characterized.

Table 1: Physicochemical Properties of Dinotefuran



Property	Value	Reference(s)
IUPAC Name	(RS)-1-methyl-2-nitro-3- (tetrahydro-3- furylmethyl)guanidine	[5]
CAS Number	165252-70-0	[5]
Molecular Formula	C7H14N4O3	[5]
Molecular Weight	202.21 g/mol	[8]
Appearance	White crystalline solid	[8]
Melting Point	107.5 °C	[5][8]
Water Solubility	39.83 g/L (39,830 mg/L)	[5]
log Kow (LogP)	-0.64	[8]
Vapor Pressure	1.3×10^{-8} mm Hg at 25 °C	[8]
рКа	12.6	[8]

Table 2: Spectroscopic Data for Dinotefuran



Spectroscopy	Data	Reference(s)
¹ H NMR (in CD ₂ Cl ₂)	δ (ppm): 1.65 (1H), 2.10 (1H), 2.58 (3H), 2.96 (3H), 3.32 (2H), 3.61 (1H), 3.70 (1H), 3.74 (1H), 3.89 (1H)	[1]
¹³ C NMR	δ (ppm): 28.01, 29.58, 38.34, 44.84, 67.58, 71.00, 158.68	[1][11]
Infrared (IR)	Data collected in the wavenumber range of 600– 4000 cm ⁻¹ using a KBr tablet. The spectrum confirms the presence of functional groups consistent with the Dinotefuran structure.	[1]
Mass Spectrometry (MS/MS)	Precursor Ion (m/z): 203 [M+H] ⁺ . Typical Product Ions (m/z): 157 [M+H-NO ₂] ⁺ , 129 [M+H-C ₂ H ₄ -NO ₂] ⁺	[1]

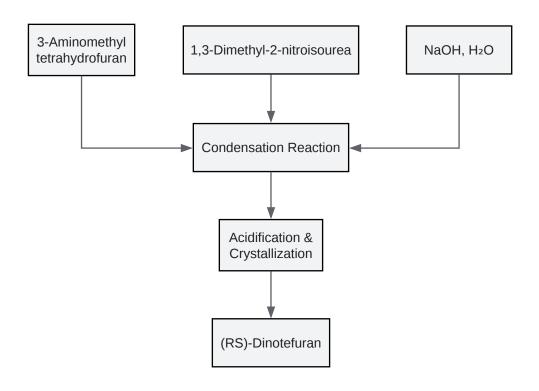
Synthesis of Dinotefuran

Commercial synthesis produces a racemic mixture of (RS)-Dinotefuran. While direct enantioselective synthesis protocols for **(R)-Dinotefuran** are not widely published in the available literature, several effective methods for producing the racemate exist. The individual enantiomers can then be separated for research and potential formulation using chiral chromatography.

Racemic Synthesis Routes

Multiple synthetic pathways to racemic Dinotefuran have been developed. A prevalent and practical method involves the condensation of key intermediates.





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Caption: General workflow for the synthesis of racemic Dinotefuran.

Experimental Protocol: Synthesis of (RS)-Dinotefuran

This protocol is based on the condensation reaction between 3-aminomethyltetrahydrofuran and 1,3-dimethyl-2-nitroisourea.

- Reaction Setup: To a reaction vessel, add process water, sodium chloride, and sodium hydroxide, and stir until dissolved.
- Addition of Reactants: Cool the solution to approximately 5 °C. Add 3aminomethyltetrahydrofuran, followed by the addition of 1,3-dimethyl-2-nitroisourea.
- Reaction: Stir the mixture at a controlled low temperature. Monitor the reaction progress
 using High-Performance Liquid Chromatography (HPLC) until the consumption of the limiting
 reagent is complete.
- Work-up and Crystallization: Upon reaction completion, cool the mixture and adjust the pH to 3-5 with acid to induce crystallization.



- Purification: Heat the suspension to dissolve the solid, then cool slowly to allow for recrystallization.
- Isolation: Collect the solid product by centrifugation or filtration. Wash the solid with cold process water and dry under vacuum to yield the final (RS)-Dinotefuran product.

Enantioselective Separation

While a direct asymmetric synthesis for **(R)-Dinotefuran** is not detailed, the separation of the racemic mixture is achievable.

Experimental Protocol: Chiral HPLC Separation of Dinotefuran Enantiomers

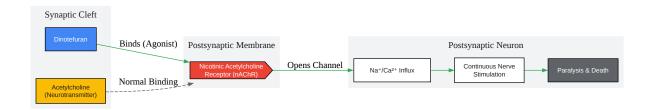
This protocol allows for the analytical and preparative separation of (R)- and (S)-Dinotefuran.[9]

- Chromatographic System: Utilize a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
- Chiral Stationary Phase: Employ a chiral column, such as a ChromegaChiral CCA column.[9]
- Mobile Phase: Use a mobile phase consisting of a mixture of n-hexane, ethanol, and methanol (e.g., 85:5:10, v/v/v).[9]
- Elution: Set the flow rate to 1.0 mL/min.
- Detection: Monitor the elution at a wavelength of 270 nm.[9]
- Identification: Under these conditions, the two enantiomers will be baseline-separated. The elution order is typically (+)-dinotefuran followed by (-)-dinotefuran.[9] Fractions corresponding to each peak can be collected for isolation of the individual enantiomers.

Mechanism of Action

Dinotefuran functions as an agonist of the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system.[5][6] Its mode of action disrupts nerve signaling, leading to paralysis and death.





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Caption: Signaling pathway for Dinotefuran's insecticidal action.

The key features of its mechanism include:

- Agonistic Binding: Dinotefuran binds to the nAChR, mimicking the action of acetylcholine but without being rapidly broken down by acetylcholinesterase.
- Unique Binding Site: There is evidence to suggest that Dinotefuran's binding mode on the nAChR differs from that of other neonicotinoids.[1] This may explain its effectiveness against insects resistant to first or second-generation neonicotinoids like imidacloprid.
- Ion Channel Opening: This binding locks the receptor's ion channel in an open state, leading to an uncontrolled influx of sodium and calcium ions into the postsynaptic neuron.
- Overstimulation and Paralysis: The constant influx of ions causes continuous nerve stimulation, resulting in hyperexcitation, convulsions, eventual paralysis, and death of the insect.

Experimental Protocol: nAChR Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of compounds like Dinotefuran for the nAChR.[8][13]



- Membrane Preparation: Prepare a membrane fraction rich in nAChRs from a suitable insect tissue source (e.g., nerve cords from American cockroaches or head membranes from houseflies).[8][14]
- Assay Buffer: Prepare an appropriate physiological buffer for the binding assay.
- Incubation: In a microtiter plate or microcentrifuge tubes, combine the insect membrane preparation, a radiolabeled nAChR ligand (e.g., [³H]epibatidine or [³H]imidacloprid), and varying concentrations of the test compound (Dinotefuran).[13][14]
- Equilibration: Incubate the mixture at room temperature for a sufficient time to allow binding to reach equilibrium.
- Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters (e.g., Whatman GF/B filters).[15]
- Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
- Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
- Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). This value is inversely proportional to the binding affinity of the test compound.

Biological Activity and Efficacy

Dinotefuran is effective against a wide range of pests, particularly hemipteran insects.[5] The differential activity between its enantiomers is an area of active research.

Table 3: Toxicological Profile of Racemic Dinotefuran

Test	Species	Value	Reference(s)
Acute Oral LD50	Rat, Mouse	≥2,000 mg/kg	[5]
Acute Dermal LD50	Rat	>2,000 mg/kg	[1]



Table 4: Efficacy and Receptor Binding Affinity of Dinotefuran

Parameter	Species/Target	Value	Reference(s)
IC₅₀ (vs [³H]epibatidine)	Cockroach nAChRs	890 nM	[8][13]
IC₅₀ (vs [³H]dinotefuran)	Cockroach nAChRs	5.02 nM	[8]
Kd ([³H]dinotefuran binding)	Cockroach nAChRs	13.7 nM	[8]
LC50	Bemisia tabaci (Whitefly)	5.54 - 6.01 mg/L	[3]
Enantioselectivity	Honeybee nAChRs	(S)-enantiomer has a significantly higher affinity than (R)-enantiomer.	[7]
Enantioselectivity	Cotton Aphid nAChRs	Both enantiomers exhibit similar bioactivity.	[7]

The data indicates that while both enantiomers are active against pest insects like the cotton aphid, the (S)-enantiomer is significantly more toxic to non-target honeybees.[7] This suggests that formulations enriched in or solely containing **(R)-Dinotefuran** could offer a more favorable ecological profile without compromising pest control efficacy.[7]

Conclusion

Dinotefuran represents a significant advancement in neonicotinoid chemistry, born from a rational design process that replaced the traditional halogenated aromatic ring with a novel tetrahydrofuran moiety. Its unique structure provides a distinct mode of action at the insect nAChR, making it a valuable tool for managing a broad spectrum of insect pests, including resistant populations. While commercial Dinotefuran is a racemic mixture, the differing biological activities of its (R) and (S) enantiomers highlight a promising avenue for developing more selective and ecologically compatible insecticides. The synthesis of the racemate is well-



established, and effective chiral separation methods allow for the isolation and study of the individual stereoisomers. Future research and development focused on the enantioselective synthesis and formulation of **(R)-Dinotefuran** could lead to next-generation crop protection solutions with enhanced safety profiles.

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- To cite this document: BenchChem. [discovery and synthesis of (R)-Dinotefuran].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12400213#discovery-and-synthesis-of-r-dinotefuran]

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